Alloc-L-Dapa(Fmoc)-OH: Structural Mechanics, Physical Properties, and Orthogonal SPPS Protocols
Alloc-L-Dapa(Fmoc)-OH: Structural Mechanics, Physical Properties, and Orthogonal SPPS Protocols
Executive Summary
In the landscape of advanced peptide engineering, the synthesis of branched, cyclic, and conjugated therapeutics demands precise spatial and temporal control over reactive functional groups. Alloc-L-Dapa(Fmoc)-OH (CAS: 176755-00-3) serves as a critical, orthogonally protected building block in this domain. As a derivative of L-2,3-diaminopropionic acid (Dapa), it enables the independent elongation of two distinct peptide chains from a single amino acid node. This technical guide provides an in-depth analysis of its structural rationale, physical properties, and self-validating experimental protocols designed for drug development professionals.
Chemical Structure & Orthogonal Logic
The molecular architecture of Alloc-L-Dapa(Fmoc)-OH is engineered for maximum orthogonal flexibility during Solid-Phase Peptide Synthesis (SPPS). By utilizing three distinct functional domains, it allows chemists to selectively unmask specific reactive sites without disturbing the rest of the growing peptide chain.
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Alpha-Amine (N-α): Protected by the Allyloxycarbonyl (Alloc) group. The Alloc group is highly stable to both the basic conditions used for Fmoc removal and the highly acidic conditions (e.g., Trifluoroacetic acid, TFA) used for Boc/tBu removal and resin cleavage. It is exclusively cleaved via palladium(0)-catalyzed allyl transfer.
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Beta-Amine (N-β): Protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile group allows for standard iterative peptide elongation along the beta-branch.
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Carboxyl Group (C-α): Remains free (as a carboxylic acid, -OH) for initial amide bond formation with the N-terminal amine of a resin-bound peptide.
Figure 1: Orthogonal protection logic of Alloc-L-Dapa(Fmoc)-OH and selective cleavage pathways.
Physical & Chemical Properties
Accurate characterization and handling of Alloc-L-Dapa(Fmoc)-OH are paramount for maintaining coupling efficiency and preventing premature deprotection. The following quantitative data summarizes its physical and computational chemistry profile, grounded in authoritative data from the [1].
| Property | Quantitative Value |
| Chemical Name | (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
| CAS Number | 176755-00-3 |
| Molecular Formula | C₂₂H₂₂N₂O₆ |
| Molecular Weight | 410.42 g/mol |
| Exact Mass | 410.147786 Da |
| Topological Polar Surface Area (TPSA) | 114 Ų |
| LogP | 2.89 |
| H-Bond Donors / Acceptors | 3 / 5 |
| Rotatable Bonds | 8 |
| Storage Temperature | +2°C to +8°C (Protect from moisture and light) |
Mechanistic Causality in Deprotection
To achieve successful branched synthesis, one must understand the causality behind the deprotection mechanisms. Relying on empirical steps without mechanistic insight often leads to side reactions, such as irreversible N-allylation or incomplete cleavage.
Base-Catalyzed Fmoc Cleavage: The Fmoc group is removed via an E1cB elimination mechanism. A secondary amine, typically piperidine, abstracts the highly acidic proton at the 9-position of the fluorene ring. This initiates the elimination of dibenzofulvene and carbon dioxide. Piperidine plays a dual causal role here: it acts as the initial base, and subsequently acts as a nucleophilic scavenger, reacting with the highly reactive dibenzofulvene intermediate to form a stable adduct. This prevents the re-alkylation of the newly liberated beta-amine.
Organometallic Alloc Cleavage: The Alloc group requires a Tsuji-Trost reaction for removal. Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) oxidatively adds to the allyl-oxygen bond, forming a π -allyl palladium complex and releasing CO2 . A nucleophilic scavenger, such as phenylsilane ( PhSiH3 ), is strictly required to intercept the π -allyl complex. Without PhSiH3 , the liberated alpha-amine would attack the complex, resulting in irreversible N-allylation and chain termination.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each synthetic transformation is coupled with an immediate analytical validation step to ensure process integrity before proceeding to the next phase of synthesis.
Figure 2: Self-validating SPPS workflow utilizing Alloc-L-Dapa(Fmoc)-OH for branched peptides.
Protocol 1: Coupling of Alloc-L-Dapa(Fmoc)-OH
Objective: Form an amide bond between the free C-terminal carboxyl of Alloc-L-Dapa(Fmoc)-OH and the N-terminal amine of the resin-bound peptide.
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Preparation: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
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Activation: Dissolve 3.0 equivalents of Alloc-L-Dapa(Fmoc)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over standard carbodiimides (e.g., DIC) because its highly reactive 7-azabenzotriazole ester intermediate minimizes epimerization of the stereocenter during the coupling of this sterically hindered, doubly-protected amino acid.
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Reaction: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.
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Validation (Closed-Loop QC): Perform a Kaiser Test. A negative result (yellow solution/beads) validates the complete consumption of free amines. If positive (blue), repeat the coupling step.
Protocol 2: Selective Fmoc Deprotection (Beta-Branch Unmasking)
Objective: Expose the beta-amine for subsequent elongation while leaving the alpha-Alloc group intact.
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Reagent Addition: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
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Washing: Wash the resin extensively with DMF (5 × 1 minute) to remove all traces of piperidine.
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Validation (Closed-Loop QC): Collect the deprotection effluents and measure UV absorbance at 301 nm. Causality: The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. Comparing the absorbance against a theoretical yield validates that quantitative Fmoc removal has occurred without premature cleavage of the peptide from the resin.
Protocol 3: Selective Alloc Deprotection (Alpha-Branch Unmasking)
Objective: Remove the Alloc group using Pd(0) catalysis to allow for cyclization or secondary branch elongation.
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Preparation: Swell the resin in anhydrous Dichloromethane (DCM). Causality: DCM is required because DMF can coordinate with and poison the palladium catalyst, drastically reducing cleavage efficiency.
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Scavenger Addition: Add 24 equivalents of phenylsilane ( PhSiH3 ) in DCM to the resin.
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Catalyst Addition: Add 0.1 to 0.25 equivalents of Pd(PPh3)4 dissolved in a minimal volume of DCM. Agitate under an inert atmosphere (Argon/Nitrogen) for 30 minutes in the dark. Causality: The catalyst is highly sensitive to oxidation and light; inert, dark conditions prevent degradation into inactive Pd(II) species.
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Washing: Wash the resin sequentially with DCM, 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF. Causality: The dithiocarbamate wash is critical to chelate and remove residual palladium metal trapped within the resin matrix, which would otherwise catalyze unwanted side reactions (e.g., Fmoc removal) in subsequent steps.
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Validation (Closed-Loop QC): Perform a micro-cleavage of a small resin aliquot using 95% TFA / 2.5% TIS / 2.5% H₂O. Analyze the supernatant via LC-MS to confirm the exact mass shift corresponding to the loss of the Alloc group (-84 Da) and verify the absence of N-allylation (+40 Da).
Applications in Advanced Therapeutics
The precise orthogonal control afforded by Alloc-L-Dapa(Fmoc)-OH makes it indispensable in modern drug development:
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Antibody-Drug Conjugates (ADCs): The Dapa scaffold acts as a highly stable linker node. The beta-amine can be conjugated to a cytotoxic payload (e.g., MMAE) via a cathepsin-cleavable sequence, while the alpha-amine is linked to a maleimide group for site-specific monoclonal antibody attachment.
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Stapled Peptides: Unmasking the alpha and beta amines at specific intervals allows for the introduction of chemical cross-links (staples), locking the peptide into an alpha-helical conformation to drastically enhance proteolytic stability and cellular penetration.
